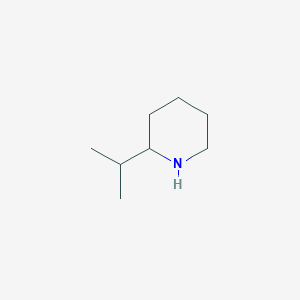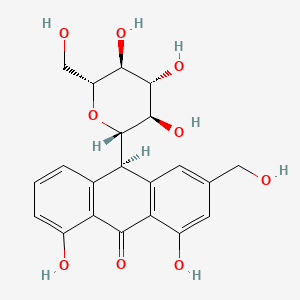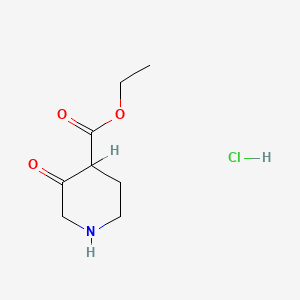
2-Isopropylpiperidine
Übersicht
Beschreibung
2-Isopropylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its unique structural features, which include an isopropyl group attached to the second carbon of the piperidine ring. The presence of the isopropyl group imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of research and industry .
Wissenschaftliche Forschungsanwendungen
2-Isopropylpiperidine finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including neurological disorders.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which include 2-isopropylpiperidine, are widely used in pharmaceuticals and have significant roles in various medications .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular functions . The exact interaction of this compound with its targets remains a subject of ongoing research.
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular levels, including anti-inflammatory and anti-tumor properties .
Biochemische Analyse
Biochemical Properties
Piperidine, a related compound, has been found to have significant roles in various biochemical reactions . Piperidine and its derivatives have been observed to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Cellular Effects
The cellular effects of 2-Isopropylpiperidine are not well-documented. Piperidine and its derivatives, including piperine, have been found to have significant cellular effects. For instance, piperine has been observed to reduce the level of Bcl-2 and increase the level of Bax-2, leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Piperidine and its derivatives have been found to interact with various biomolecules at the molecular level. For instance, piperine has been observed to interact with various proteins and enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Piperidine and its derivatives have been observed to have temporal effects in laboratory settings. For instance, piperine has been found to have long-lasting effects on cellular function .
Dosage Effects in Animal Models
It is generally accepted that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Piperidine and its derivatives have been found to be involved in various metabolic pathways. For instance, piperine has been observed to interact with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Transporters play pivotal roles in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isopropylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
- Piperidine is dissolved in an appropriate solvent, such as ethanol or tetrahydrofuran.
- A base, such as sodium hydride or potassium carbonate, is added to deprotonate the piperidine.
- Isopropyl halide (e.g., isopropyl bromide) is then added to the reaction mixture.
- The reaction is allowed to proceed at a controlled temperature, usually around room temperature to 50°C, for several hours.
- The product, this compound, is isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification methods, such as crystallization and high-performance liquid chromatography, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or bases to facilitate the substitution process
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, lacking the isopropyl group, is a simpler structure with different chemical properties.
N-Methylpiperidine: Another derivative with a methyl group attached to the nitrogen atom, exhibiting distinct reactivity and applications.
2-Methylpiperidine: Similar to 2-isopropylpiperidine but with a methyl group instead of an isopropyl group, leading to different steric and electronic effects .
Uniqueness: this compound is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. This uniqueness influences its reactivity, making it suitable for particular synthetic applications and potentially leading to distinct biological activities compared to its analogs .
Eigenschaften
IUPAC Name |
2-propan-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)8-5-3-4-6-9-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMDPJPZIDCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402856 | |
| Record name | 2-ISOPROPYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22977-56-6 | |
| Record name | 2-ISOPROPYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1587661.png)













